Cas no 173867-04-4 (Gambogellic Acid)

Gambogellic Acid Chemical and Physical Properties
Names and Identifiers
-
- Gambogellic acid
- 2-Methyl-4-[3a,4,5,7,10,11,12,13-octahydro-8-hydroxy-3,3,13-trimethyl-15-(3-methyl-2-butenyl)-10-(1-methylethenyl)-7,18-dioxo-1,5:9,13-dimethano-1H,3H,9H-furo[3,4-g]oxocino[3,2-b]xanthen-1-yl]-2-butenoic acid
- (-)-Gambogellic acid
- 173867-04-4
- 4-[14-Hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid
- CID 73208642
- HY-N4304
- (E)-4-[(2S,8R,19S)-14-Hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid
- CS-0032705
- (2E)-4-[14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-en-1-yl)-16,20-dioxo-11-(prop-1-en-2-yl)-3,7,22-trioxaheptacyclo[17.4.1.1?,(1)(2).0(2),(1)?.0(2),(2)(1).0?,(1)?.0?,(1)(3)]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid
- Gambogellic Acid
-
- Inchi: 1S/C38H44O8/c1-18(2)9-10-23-31-27(24-17-36(8,44-31)13-12-22(24)19(3)4)30(40)28-29(39)25-15-21-16-26-35(6,7)46-37(33(21)41,14-11-20(5)34(42)43)38(25,26)45-32(23)28/h9,11,15,21-22,24,26,40H,3,10,12-14,16-17H2,1-2,4-8H3,(H,42,43)/b20-11+/t21-,22?,24?,26?,36-,37?,38-/m1/s1
- InChI Key: NVYMXCXFPJLTOZ-JGULFVLLSA-N
- SMILES: O1C(C([H])([H])[H])(C([H])([H])[H])C2([H])C([H])([H])[C@@]3([H])C([H])=C4C(C5C(=C6C(=C(C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H])C=5O[C@@]24C1(C([H])([H])/C(/[H])=C(/C(=O)O[H])\C([H])([H])[H])C3=O)O[C@]1(C([H])([H])[H])C([H])([H])C([H])([H])C([H])(C(=C([H])[H])C([H])([H])[H])C6([H])C1([H])[H])O[H])=O
Computed Properties
- Exact Mass: 628.303618g/mol
- Surface Charge: 0
- XLogP3: 6.9
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Rotatable Bond Count: 6
- Monoisotopic Mass: 628.303618g/mol
- Monoisotopic Mass: 628.303618g/mol
- Topological Polar Surface Area: 119Ų
- Heavy Atom Count: 46
- Complexity: 1500
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- Molecular Weight: 628.7
Experimental Properties
- Color/Form: Powder
- Density: 1.32±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Insuluble (5.8E-6 g/L) (25 ºC),
Gambogellic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0032705-5mg |
Gambogellic acid |
173867-04-4 | 5mg |
$269.0 | 2022-04-27 | ||
Chengdu Biopurify Phytochemicals Ltd | BP2015-20mg |
Gambogellic acid |
173867-04-4 | 98% | 20mg |
$260 | 2023-09-20 | |
MedChemExpress | HY-N4304-5mg |
Gambogellic acid |
173867-04-4 | 5mg |
¥2690 | 2022-08-31 | ||
TargetMol Chemicals | T11354-1mg |
Gambogellic acid |
173867-04-4 | 1mg |
¥ 719 | 2024-07-23 | ||
TargetMol Chemicals | T11354-25mg |
Gambogellic acid |
173867-04-4 | 25mg |
¥ 5830 | 2024-07-23 | ||
Aaron | AR01MXHR-1mg |
Gambogellic acid |
173867-04-4 | 95% | 1mg |
$180.00 | 2025-04-02 | |
Chengdu Biopurify Phytochemicals Ltd | BP2015-10mg |
Gambogellic acid |
173867-04-4 | 98% | 10mg |
$150 | 2023-09-19 | |
Chengdu Biopurify Phytochemicals Ltd | BP2015-10mg |
Gambogellic acid |
173867-04-4 | 98% | 10mg |
$150 | 2023-09-20 | |
MedChemExpress | HY-N4304-10mg |
Gambogellic acid |
173867-04-4 | 10mg |
¥4570 | 2022-08-31 | ||
Aaron | AR01MXHR-20mg |
Gambogellic acid |
173867-04-4 | 98% | 20mg |
$326.00 | 2025-02-13 |
Gambogellic Acid Related Literature
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
Additional information on Gambogellic Acid
Comprehensive Analysis of Gambogellic Acid (CAS No. 173867-04-4): Properties, Applications, and Research Insights
Gambogellic Acid (CAS No. 173867-04-4) is a bioactive natural compound derived from the resin of Garcinia species, particularly Garcinia hanburyi. This xanthonoid derivative has garnered significant attention in recent years due to its unique chemical structure and potential therapeutic applications. Researchers and pharmaceutical developers are increasingly interested in Gambogellic Acid for its promising biological activities, including anti-inflammatory, antioxidant, and cytotoxic properties. The compound's molecular formula, C38H44O8, reflects its complex polycyclic architecture, which contributes to its diverse pharmacological effects.
The growing demand for natural-derived therapeutics has positioned Gambogellic Acid as a subject of intense study in drug discovery. Recent investigations into its mechanism of action reveal its ability to modulate key cellular pathways, making it a potential candidate for addressing conditions like chronic inflammation and oxidative stress-related disorders. Unlike synthetic compounds, Gambogellic Acid offers a natural alternative with a potentially favorable safety profile, aligning with the current consumer trend toward plant-based medicine. Its CAS No. 173867-04-4 serves as a critical identifier for researchers sourcing high-purity samples for preclinical studies.
In the context of modern pharmacological research, Gambogellic Acid stands out for its dual functionality. Not only does it exhibit direct biological effects, but it also serves as a scaffold for structural optimization in medicinal chemistry. Scientists are exploring derivatives of Gambogellic Acid to enhance bioavailability and target specificity, addressing common challenges in natural product drug development. The compound's xanthone core has become a focal point for structure-activity relationship (SAR) studies, particularly in oncology research where its pro-apoptotic effects show promise.
Quality control of Gambogellic Acid (CAS No. 173867-04-4) remains a critical consideration for researchers. Advanced analytical techniques such as HPLC-MS and NMR spectroscopy are employed to verify purity and structural integrity, especially given the compound's sensitivity to light and oxidation. These measures ensure reproducibility in experimental results—a key concern voiced by the scientific community in recent publications. Proper storage conditions (-20°C in amber vials) are frequently emphasized in supplier guidelines to maintain stability.
The ecological aspects of Gambogellic Acid production have also gained traction among environmentally conscious researchers. Sustainable harvesting practices of Garcinia species and green extraction methods are being developed to meet ethical sourcing standards. This aligns with broader industry movements toward eco-friendly phytochemical production, responding to increasing searches for "sustainable natural compounds" and "green chemistry approaches" in academic databases.
From a commercial perspective, the global market for specialized phytochemicals like Gambogellic Acid has expanded significantly, driven by rising R&D investments in natural product drug discovery. Suppliers now offer various grades of CAS No. 173867-04-4, ranging from research-grade to GMP-standard materials, catering to different stages of drug development pipelines. Pricing transparency and batch-to-batch consistency have emerged as key decision factors for purchasers, reflecting common queries found in procurement-related search trends.
Emerging technologies are revolutionizing Gambogellic Acid research. Computational approaches, including molecular docking and AI-assisted drug design, are being applied to predict interactions between Gambogellic Acid derivatives and biological targets. These innovations address frequent researcher inquiries about "in silico modeling of natural products" and "virtual screening of plant compounds," demonstrating how traditional pharmacognosy intersects with cutting-edge bioinformatics.
Regulatory considerations for Gambogellic Acid continue to evolve as more data becomes available. While currently classified as a research chemical, its progression toward clinical applications will require thorough ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling. This development stage generates numerous questions about "natural product pharmacokinetics" and "botanical drug approval pathways," reflecting the compound's transitional status from laboratory curiosity to potential therapeutic agent.
Collaborative research networks have formed to investigate Gambogellic Acid (CAS No. 173867-04-4) from multiple angles. Interdisciplinary teams combining phytochemists, pharmacologists, and formulation scientists are working to overcome challenges related to the compound's solubility and delivery. Such collaborations frequently appear in recent publication keywords, indicating a trend toward holistic natural product development strategies rather than isolated compound studies.
Looking ahead, Gambogellic Acid represents an exciting frontier in natural product research. Its complex chemistry and multifaceted biological activities offer numerous opportunities for scientific exploration and potential therapeutic development. As interest in plant-derived medicines continues to grow alongside technological advancements in analytical and synthetic methods, CAS No. 173867-04-4 will likely remain a subject of active investigation and discussion in pharmacological circles for years to come.
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